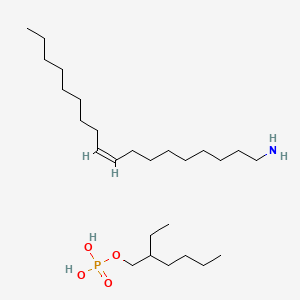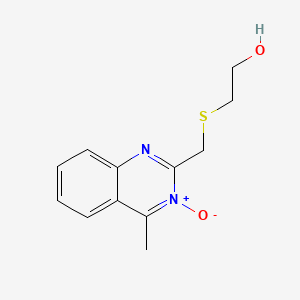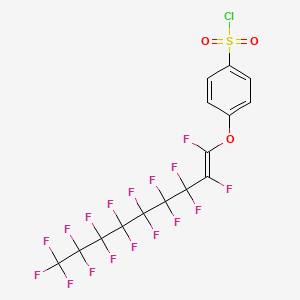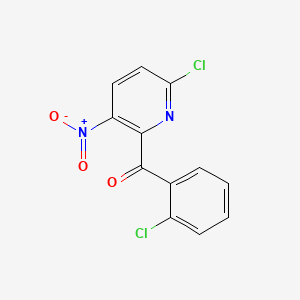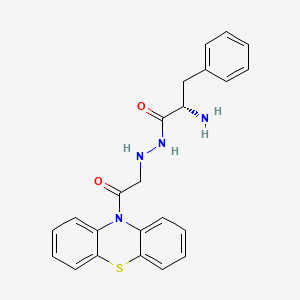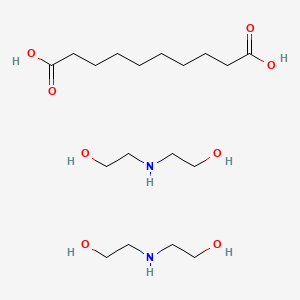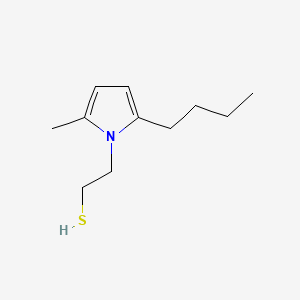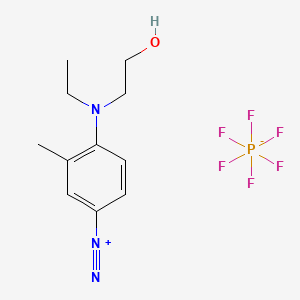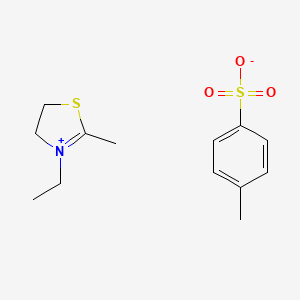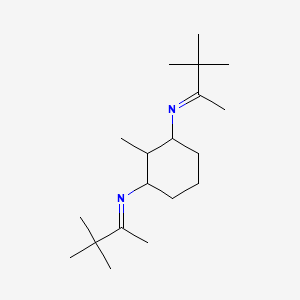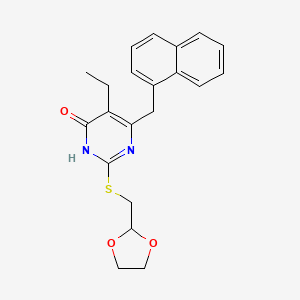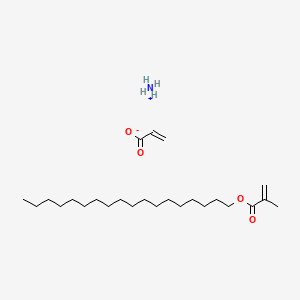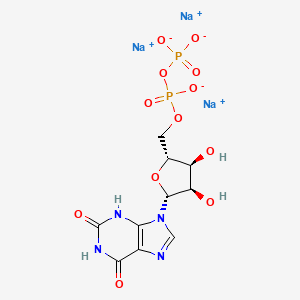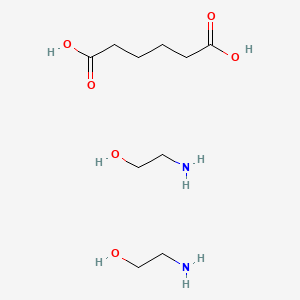
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is a chemical compound belonging to the morphinan class. This compound is structurally related to morphine and other opioids, and it is known for its significant pharmacological properties. It is often used as a reference standard in pharmaceutical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol typically involves the following steps:
Starting Material: Thebaine, a naturally occurring opiate, is often used as the starting material.
Demethylation: Thebaine undergoes demethylation to produce oripavine.
Methoxylation: Oripavine is then methoxylated to introduce the methoxy group at the 3-position.
Dehydrogenation: The final step involves dehydrogenation to form the tetradehydro structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product.
化学反应分析
Types of Reactions
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields more saturated morphinan derivatives.
Substitution: Results in various functionalized morphinan compounds.
科学研究应用
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interaction with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of other pharmacologically active compounds.
Industry: Utilized in the production of semi-synthetic opioids and other related compounds.
作用机制
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids. This interaction leads to the modulation of pain signals and other physiological responses. The molecular targets include the μ-opioid receptor, which is responsible for its analgesic effects.
相似化合物的比较
Similar Compounds
Morphine: A naturally occurring opiate with similar analgesic properties.
Codeine: Another naturally occurring opiate, used primarily as a cough suppressant and analgesic.
Thebaine: A precursor in the synthesis of 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol and other semi-synthetic opioids.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its tetradehydro structure and methoxy group at the 3-position differentiate it from other morphinan derivatives, leading to unique interactions with opioid receptors and distinct therapeutic potential.
属性
CAS 编号 |
85153-90-8 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
(1R,9R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,12-pentaen-3-ol |
InChI |
InChI=1S/C18H21NO2/c1-19-10-9-18-8-4-3-5-13(18)14(19)11-12-6-7-15(21-2)17(20)16(12)18/h3-7,14,20H,8-11H2,1-2H3/t14-,18-/m1/s1 |
InChI 键 |
ONYKSPDQQPOMEU-RDTXWAMCSA-N |
手性 SMILES |
CN1CC[C@]23CC=CC=C2[C@H]1CC4=C3C(=C(C=C4)OC)O |
规范 SMILES |
CN1CCC23CC=CC=C2C1CC4=C3C(=C(C=C4)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


